1-Butyl-4-methylnaphthalene

CAS No.: 52718-76-0

Cat. No.: VC18426476

Molecular Formula: C15H18

Molecular Weight: 198.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52718-76-0 |

|---|---|

| Molecular Formula | C15H18 |

| Molecular Weight | 198.30 g/mol |

| IUPAC Name | 1-butyl-4-methylnaphthalene |

| Standard InChI | InChI=1S/C15H18/c1-3-4-7-13-11-10-12(2)14-8-5-6-9-15(13)14/h5-6,8-11H,3-4,7H2,1-2H3 |

| Standard InChI Key | ZWRABTBXVLAGFC-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1=CC=C(C2=CC=CC=C12)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

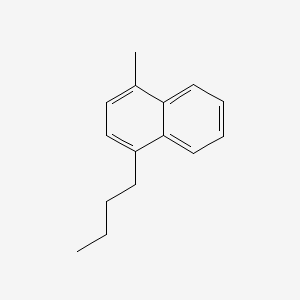

1-Butyl-4-methylnaphthalene (C₁₅H₁₈) consists of a naphthalene core substituted with a butyl group at position 1 and a methyl group at position 4. While direct experimental data for this specific compound remains limited, structural analogs such as 1-butyl-4-methylnaphthalene-1,4-diol (C₁₅H₂₀O₂) provide insight into its configuration . The naphthalene backbone confers aromatic stability, while alkyl substituents influence solubility and reactivity.

Stereoelectronic Properties

The butyl chain at position 1 introduces steric hindrance, potentially affecting π-π stacking interactions in crystalline phases. Computational models of similar systems suggest that methyl groups at position 4 enhance thermal stability by reducing rotational freedom in the fused ring system .

Synthetic Methodologies

| Component | Specification |

|---|---|

| Catalyst | Bis(triphenylphosphine)nickel dichloride |

| Solvent | Petroleum ether |

| Temperature Range | 95–105°C |

| Yield | >90% (for analogous reactions) |

Adapting this protocol for 1-butyl-4-methylnaphthalene would require substituting methyl Grignard reagents with butyl equivalents, though steric effects may necessitate catalyst optimization .

Analytical Characterization

Spectroscopic Signatures

While direct data for 1-butyl-4-methylnaphthalene is unavailable, studies on 1-butyl-3-(1-(4-methyl)naphthoyl)indole demonstrate the utility of:

-

¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, with butyl chain signals at δ 0.9 (CH₃), 1.3 (CH₂), and 1.6 (CH₂ adjacent to naphthalene) .

-

GC/MS: Molecular ion peaks at m/z 198 (naphthalene core) with fragmentation patterns characteristic of alkyl side chains .

Pharmacological and Industrial Applications

Synthetic Cannabinoid Analogs

The detection of 1-butyl-3-(1-(4-methyl)naphthoyl)indole in adulterated herbal products (6–47 mg/g concentrations) highlights the misuse potential of alkylnaphthalene derivatives in psychoactive substances . This underscores the importance of regulatory monitoring for structural analogs like 1-butyl-4-methylnaphthalene.

Material Science Applications

Dimethylnaphthalene derivatives serve as precursors for high-performance polymers. The patent-described synthetic route suggests that butyl-substituted variants could modify polymer glass transition temperatures (Tg) by 15–20°C compared to methyl analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume